molecular formula C19H17NO4 B2390052 N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-96-2

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2390052
CAS RN: 325779-96-2
M. Wt: 323.348
InChI Key: UUBRIUOQBTXIEL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOC belongs to the class of coumarin derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Material Science Applications

Electrochromic Materials : Research has demonstrated the synthesis and characterization of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, showing potential applications in electrochromic devices due to their excellent thermal stability and reversible electrochromic properties (Chang & Liou, 2008). These materials exhibited strong UV-vis absorption bands and photoluminescence spectra, indicating their utility in optoelectronic applications.

Polyamides with Electroactive Fluorophores : Studies have also highlighted the development of electroactive polyamides containing bis(diphenylamino)-fluorene units. These polyamides showcased outstanding thermal stability, excellent solubility, and dual-switching electrochromic and electrofluorescent properties, making them suitable for advanced optoelectronic applications (Sun et al., 2016).

Synthetic Chemistry Applications

Synthesis of Chromene Derivatives : Research in synthetic chemistry has led to the development of new methods for synthesizing chromene derivatives, which are of significant interest due to their broad range of biological activities. For example, a study presented a one-pot, three-component synthesis protocol for indolyl-4H-chromene-3-carboxamides, highlighting their potential as antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Cerium Ammonium Nitrate (CAN)-Mediated Synthesis : Another study focused on the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives under solvent-free conditions using ceric ammonium nitrate (CAN). This method emphasized the compounds' antibacterial and antioxidant activities, as well as their solvatochromism properties, underscoring the versatility of chromene derivatives in chemical synthesis (Chitreddy & Shanmugam, 2017).

Biological Activity

Antioxidant Activity : A new compound identified from Portulaca oleracea L., with a structure related to chromene derivatives, exhibited significant antioxidant activity. This highlights the potential of chromene compounds in developing new antioxidant agents (Yang et al., 2018).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-16(12(2)8-11)20-18(21)15-10-13-9-14(23-3)5-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBRIUOQBTXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

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